molecular formula C30H30O8 B12376195 Gossypol-13C2

Gossypol-13C2

Cat. No.: B12376195
M. Wt: 520.5 g/mol
InChI Key: QBKSWRVVCFFDOT-BFGUONQLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Gossypol-13C2 is a polyphenolic aldehyde derived from the cotton plant (genus Gossypium). It is a labeled form of gossypol, where two carbon atoms are replaced with the carbon-13 isotope. This compound is known for its biological activities, including antiviral, antitumor, and male contraceptive properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Gossypol-13C2 can be synthesized through the isolation of gossypol from cottonseed followed by isotopic labeling. The process involves the extraction of gossypol using organic solvents, followed by purification through chromatographic techniques . The isotopic labeling is achieved by incorporating carbon-13 during the synthesis process.

Industrial Production Methods

Industrial production of this compound involves large-scale extraction from cottonseed, followed by isotopic enrichment. The process is optimized to ensure high yield and purity, utilizing advanced chromatographic methods for separation and purification .

Chemical Reactions Analysis

Types of Reactions

Gossypol-13C2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Gossypol-13C2 has a wide range of applications in scientific research:

    Chemistry: Used as a probe in isotopic labeling studies to understand reaction mechanisms.

    Biology: Investigated for its role in inhibiting enzymes and proteins involved in cell proliferation.

    Medicine: Explored as a potential anticancer agent due to its ability to induce apoptosis in tumor cells.

    Industry: Utilized in the development of male contraceptives and antiviral agents

Mechanism of Action

Gossypol-13C2 exerts its effects by inhibiting the Bcl-2 family of anti-apoptotic proteins, leading to the induction of apoptosis in cancer cells. It also interferes with signaling pathways involved in cell adhesion, inflammation, and cell death. The compound’s ability to modulate these pathways makes it a promising candidate for anticancer therapy .

Comparison with Similar Compounds

Similar Compounds

    Gossypol: The parent compound, known for its biological activities.

    Gossypolone: An oxidized form of gossypol with similar properties.

    Dihydrogossypol: A reduced form of gossypol with distinct biological activities.

    Schiff Bases of Gossypol: Derivatives formed through substitution reactions

Uniqueness

Gossypol-13C2 is unique due to its isotopic labeling, which allows for detailed mechanistic studies and tracking in biological systems. This labeling provides insights into the compound’s behavior and interactions at the molecular level, distinguishing it from its non-labeled counterparts .

Properties

Molecular Formula

C30H30O8

Molecular Weight

520.5 g/mol

IUPAC Name

7-(8-formyl-1,6,7-trihydroxy-3-methyl-5-propan-2-ylnaphthalen-2-yl)-2,3,8-trihydroxy-6-methyl-4-propan-2-ylnaphthalene-1-carbaldehyde

InChI

InChI=1S/C30H30O8/c1-11(2)19-15-7-13(5)21(27(35)23(15)17(9-31)25(33)29(19)37)22-14(6)8-16-20(12(3)4)30(38)26(34)18(10-32)24(16)28(22)36/h7-12,33-38H,1-6H3/i7+1,8+1

InChI Key

QBKSWRVVCFFDOT-BFGUONQLSA-N

Isomeric SMILES

CC1=[13CH]C2=C(C(=C(C(=C2C(C)C)O)O)C=O)C(=C1C3=C(C4=C([13CH]=C3C)C(=C(C(=C4C=O)O)O)C(C)C)O)O

Canonical SMILES

CC1=CC2=C(C(=C(C(=C2C(C)C)O)O)C=O)C(=C1C3=C(C4=C(C=C3C)C(=C(C(=C4C=O)O)O)C(C)C)O)O

Origin of Product

United States

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